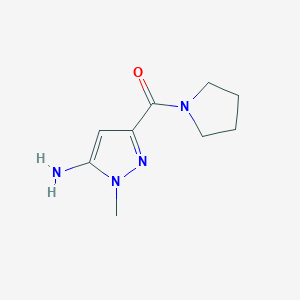

1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

(5-amino-1-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12-8(10)6-7(11-12)9(14)13-4-2-3-5-13/h6H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNNCYUOQMELMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)N2CCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1-methyl-1H-pyrazol-5-amine with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

Scientific Research Applications

1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its unique structure allows it to interact with specific biological targets, making it a promising compound in medicinal chemistry.

Industry: The compound is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in the Pyrazole Core

The inhibitory and bioactive properties of pyrazol-5-amine derivatives are highly sensitive to substitutions at the 1-, 3-, and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives

Biological Activity

1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine, also known as 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive review of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.

The compound's molecular formula is with a molecular weight of 230.69 g/mol. It is characterized by the following structural features:

- IUPAC Name : (4-amino-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone hydrochloride

- CAS Number : 1803593-91-0

- Appearance : Powder

Synthesis

The synthesis of this compound involves multi-step reactions that typically include:

- Formation of the pyrazole ring.

- Introduction of the pyrrolidine moiety through carbonylation.

- Hydrochloride salt formation for enhanced solubility and stability.

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including A549 human lung adenocarcinoma cells. The compound was tested alongside standard chemotherapeutic agents like cisplatin, revealing comparable or enhanced cytotoxic effects at specific concentrations .

Table 1: Anticancer Activity Assay Results

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. Its structure enables it to interact with bacterial cell walls effectively, leading to cell lysis and death. The selectivity index was notably high, indicating a favorable therapeutic window for potential clinical applications .

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 | |

| Escherichia coli | 64 |

Case Studies

Several studies have explored the therapeutic potential of pyrazole derivatives in clinical settings:

- Study on Lung Cancer : A study involving A549 cells treated with various concentrations of the compound showed a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 50 µM .

- Antimicrobial Resistance : Research highlighted the effectiveness of this compound against strains resistant to linezolid and tedizolid, showcasing its potential as a new treatment option for resistant infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrazole core in 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine?

- Methodology : Cyclization reactions are pivotal. For example, trifluoroacetic acid (TFA)-catalyzed condensation of precursors (e.g., ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate) with amines in toluene under reflux yields pyrazole derivatives . The Vilsmeier-Haack reaction, involving formylation and oxidation steps, is also effective for introducing aldehyde groups to pyrazole intermediates .

- Key Considerations : Optimize reaction time and temperature to avoid side products. Monitor progress via thin-layer chromatography (TLC).

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in pyrazole-5-amine derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts with analogous compounds. For instance, pyrazole protons typically resonate at δ 5.7–6.2 ppm, while carbonyl carbons appear at ~170 ppm .

- IR : Confirm carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and amine (N-H) bands at ~3300–3500 cm⁻¹ .

Q. What purification methods are suitable for isolating pyrazole-5-amine derivatives?

- Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For polar or thermally sensitive compounds, use preparative HPLC with C18 columns and acetonitrile/water mobile phases .

- Yield Optimization : Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity .

Advanced Research Questions

Q. How do single-crystal X-ray diffraction (SCXRD) and computational modeling enhance structural understanding of pyrazole derivatives?

- SCXRD : Resolve bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in energetic salts) . For example, SCXRD confirmed the planar geometry of HANTP derivatives, critical for detonation performance .

- Computational Methods : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Gaussian 03 or similar software calculates heats of formation for energetic materials .

Q. How can researchers design pyrazole derivatives for targeted biological activity (e.g., antimicrobial or anticancer properties)?

- Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole ring. For example:

- Pyrrolidine-1-carbonyl groups enhance lipophilicity, improving cell membrane penetration .

- Electron-withdrawing groups (e.g., Cl, CF₃) increase stability and binding affinity to enzymes like carbonic anhydrase .

- Screening Protocols : Use in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) with positive controls (e.g., doxorubicin for anticancer studies) .

Q. What strategies address discrepancies in thermal stability data for pyrazole-based energetic materials?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across multiple runs. For HANTP salts, decomposition ranges (171–270°C) correlate with counterion electronegativity .

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events. Calibrate instruments with indium standards to minimize error .

Q. How do reaction conditions influence regioselectivity in pyrazole functionalization?

- Case Study : Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) favor substitution at the 4-position of pyrazole when using BINAP ligands, while Buchwald-Hartwig amination targets the 5-position .

- Optimization : Screen catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and bases (e.g., t-BuONa vs. Cs₂CO₃) to control regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.